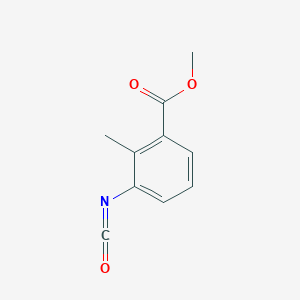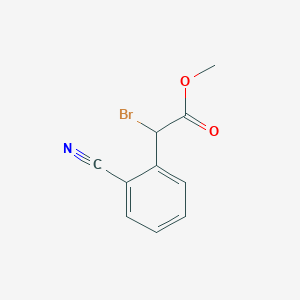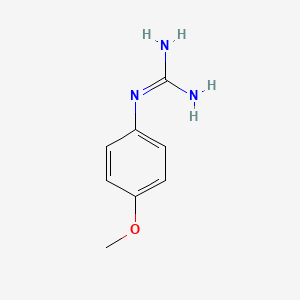
(R)-Ethyl N-formyl-N-(1-phenylethyl)glycine
説明
(R)-Ethyl N-formyl-N-(1-phenylethyl)glycine, commonly known as EFPG, is a type of amino acid derivative that has been studied for its potential applications in scientific research. EFPG is a chiral compound, meaning that it has two stereoisomers, (R)-EFPG and (S)-EFPG. In
科学的研究の応用
1. Structure Formation in Peptide Crystals
(R)-(1-Naphthyl)glycyl-(R)-phenylglycine, a compound structurally similar to (R)-Ethyl N-formyl-N-(1-phenylethyl)glycine, has demonstrated the ability to form “parallel or antiparallel” β-sheet-like structures in crystals. This characteristic is influenced by the choice of guest molecules, such as ethers or allylic alcohols, revealing its potential in designing specific molecular architectures (Akazome, Sumikawa, Sonobe, & Ogura, 1996).
2. Enzymatic Synthesis of Pharmaceuticals
Ethylene glycol, when used as a co-solvent in the enzymatic synthesis of ampicillin, interacts with (R)-phenylglycine methyl ester, a compound related to (R)-Ethyl N-formyl-N-(1-phenylethyl)glycine. This interaction enhances the yield of ampicillin, highlighting the role of similar compounds in pharmaceutical manufacturing (Deaguero & Bommarius, 2014).
3. Advanced Materials and Inclusion Compounds
Studies on (R)-(1-naphthyl)glycyl-(R)-phenylglycine have shown its ability to form inclusion compounds with poly(ethylene glycol)s (PEGs). These compounds can fractionate PEGs of various molecular weights, illustrating potential applications in material science and chemical separation processes (Akazome, Takahashi, Sonobe, & Ogura, 2001).
4. Synthesis of Nonproteinogenic Amino Acids
(R)-Ethyl N-formyl-N-(1-phenylethyl)glycine and its derivatives are used in synthesizing nonproteinogenic amino acids, which have applications in developing novel peptides and pharmaceuticals. These derivatives provide a platform for creating a wide range of structurally diverse amino acids (Seebach et al., 1989).
5. Role in Biological Studies and Drug Development
Compounds structurally related to (R)-Ethyl N-formyl-N-(1-phenylethyl)glycine have been utilized in studying the molecular structure and function of various biological systems, such as the glycine receptor chloride channel. This is vital for understanding inhibitory neurotransmission and for developing neuroactive drugs (Lynch, 2004).
特性
IUPAC Name |
2-[formyl(1-phenylethyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-12(13(16)17)14(9-15)10(2)11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWIZXLFJOXRPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C=O)C(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Formyl(1-phenylethyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1598464.png)








![1-[(2,5-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598479.png)


